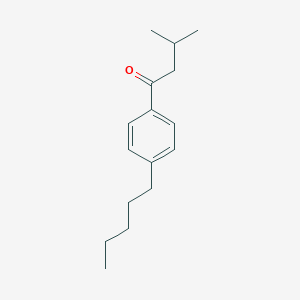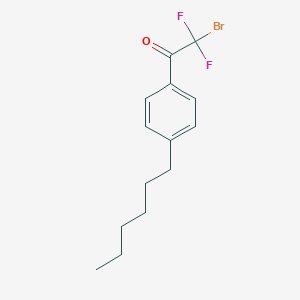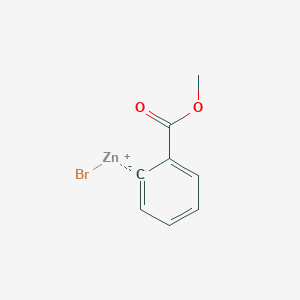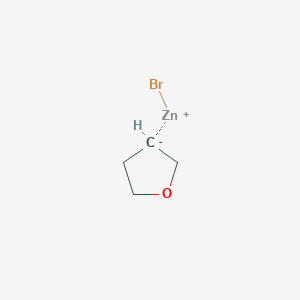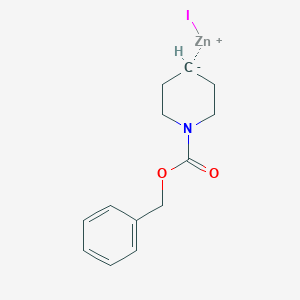
1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in tetrahydrofuran, is a specialized organozinc reagent used in organic synthesis. This compound is known for its versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
1-Benzyloxycarbonylpiperidin-4-ylzinc iodide can be synthesized through the reaction of 1-benzyloxycarbonylpiperidine with zinc iodide in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically involves the following steps:
Preparation of 1-benzyloxycarbonylpiperidine: This intermediate is synthesized by reacting piperidine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the organozinc reagent: The 1-benzyloxycarbonylpiperidine is then reacted with zinc iodide in tetrahydrofuran under an inert atmosphere to form 1-benzyloxycarbonylpiperidin-4-ylzinc iodide.
Industrial Production Methods
In an industrial setting, the production of 1-benzyloxycarbonylpiperidin-4-ylzinc iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
1-Benzyloxycarbonylpiperidin-4-ylzinc iodide undergoes various types of reactions, including:
Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an electrophilic substrate.
Coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium catalysts: Palladium-based catalysts are often used in coupling reactions involving 1-benzyloxycarbonylpiperidin-4-ylzinc iodide.
Solvents: Tetrahydrofuran is the preferred solvent for these reactions due to its ability to stabilize the organozinc reagent.
Major Products Formed
The major products formed from reactions involving 1-benzyloxycarbonylpiperidin-4-ylzinc iodide are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
科学研究应用
1-Benzyloxycarbonylpiperidin-4-ylzinc iodide has a wide range of applications in scientific research, including:
Organic synthesis: It is used to construct complex organic molecules, particularly in the synthesis of pharmaceuticals and natural products.
Medicinal chemistry: Researchers use this compound to develop new drugs and therapeutic agents.
Material science: It is employed in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 1-benzyloxycarbonylpiperidin-4-ylzinc iodide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophilic substrate, facilitating the transfer of the piperidinyl group to the substrate. This process forms a new carbon-carbon bond, which is the basis for its use in organic synthesis.
相似化合物的比较
Similar Compounds
1-Benzyloxycarbonylpiperidin-4-ylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
1-Benzyloxycarbonylpiperidin-4-ylboronic acid: A boron-based reagent used in cross-coupling reactions.
Uniqueness
1-Benzyloxycarbonylpiperidin-4-ylzinc iodide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its use of zinc as the central metal atom provides distinct advantages in terms of reaction conditions and product yields compared to other organometallic reagents.
属性
IUPAC Name |
benzyl piperidin-4-ide-1-carboxylate;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO2.HI.Zn/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12;;/h1-4,7-8H,5-6,9-11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTSBHJYZBRMHZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC[CH-]1)C(=O)OCC2=CC=CC=C2.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
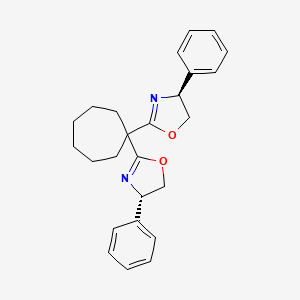
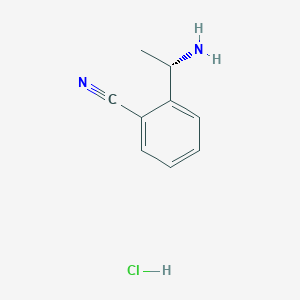
![4,4'-dibromo-3,3'-spirobi[1,2-dihydroindene]](/img/structure/B6294782.png)
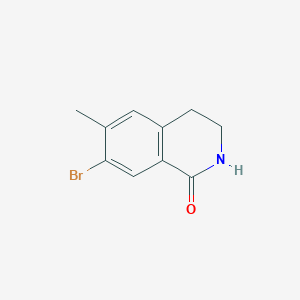
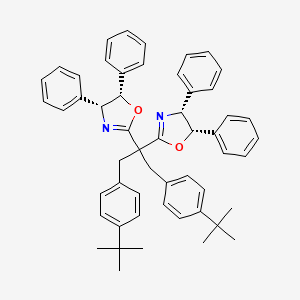
![10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6294799.png)

